![molecular formula C12H22ClNO2 B13972611 tert-Butyl 4-(1-chloroethyl)piperidine-1-carboxylate](/img/structure/B13972611.png)
tert-Butyl 4-(1-chloroethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(1-chloroethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidinecarboxylates. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
The synthesis of tert-Butyl 4-(1-chloroethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 1-chloroethyl reagents. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the process may require the presence of a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 4-(1-chloroethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-(1-chloroethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and other industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(1-chloroethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in various biochemical pathways, depending on its structure and the functional groups present. The molecular targets and pathways involved may include enzymes and receptors that are crucial for cellular processes .
Comparison with Similar Compounds
tert-Butyl 4-(1-chloroethyl)piperidine-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 4-anilinopiperidine-1-carboxylate: Used as an intermediate in the manufacture of fentanyl and related derivatives.
tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate: Used in various organic synthesis applications.
tert-Butyl 4-(Piperazin-1-ylmethyl)piperidine-1-carboxylate: Another piperidine derivative used in chemical synthesis.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C12H22ClNO2 |
---|---|
Molecular Weight |
247.76 g/mol |
IUPAC Name |
tert-butyl 4-(1-chloroethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H22ClNO2/c1-9(13)10-5-7-14(8-6-10)11(15)16-12(2,3)4/h9-10H,5-8H2,1-4H3 |
InChI Key |
OFIYKUACOVAQEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
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